Penupogenin

説明

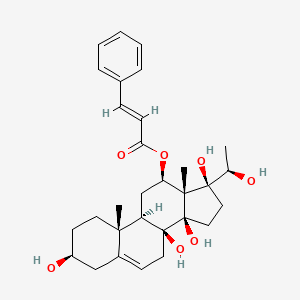

Penupogenin is a C-21 steroidal aglycone belonging to the pregnane glycoside family, primarily isolated from plants in the genus Cynanchum (Asclepiadaceae) and related species. Its molecular formula is C₃₀H₄₀O₇, with a molecular weight of 512.65 g/mol and a melting point of 145–150°C . Structurally, it features a pregn-5-ene skeleton with hydroxyl groups at positions C-3, C-8, C-12, C-14, C-17, and C-20, along with a cinnamate ester at C-12 .

This compound is pharmacologically significant due to its presence in traditional medicinal plants, such as Cynanchum sibiricum and C. bungei, which are used for anti-inflammatory, antitumor, and neuroprotective purposes in ethnomedicine . Its isolation and characterization have been extensively documented in phytochemical studies, particularly in the context of bioactive steroid glycosides .

特性

CAS番号 |

27526-87-0 |

|---|---|

分子式 |

C30H40O7 |

分子量 |

512.64 |

IUPAC名 |

[(3S,8S,9R,10R,12R,13R,14R,17S)-3,8,14,17-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C30H40O7/c1-19(31)28(34)15-16-30(36)27(28,3)24(37-25(33)10-9-20-7-5-4-6-8-20)18-23-26(2)13-12-22(32)17-21(26)11-14-29(23,30)35/h4-11,19,22-24,31-32,34-36H,12-18H2,1-3H3/b10-9+/t19-,22+,23-,24-,26+,27-,28-,29+,30-/m1/s1 |

InChIキー |

CSSZPOBBUXFMAA-UPPMJXABSA-N |

SMILES |

CC(C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)OC(=O)C=CC5=CC=CC=C5)C)O)O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Penupogenin; |

製品の起源 |

United States |

類似化合物との比較

Table 1: Structural Features of this compound and Analogous Compounds

| Compound | Core Skeleton | Functional Groups | Key Modifications |

|---|---|---|---|

| This compound | Pregn-5-ene | C-12 cinnamate, C-20 hydroxyl | 6 hydroxyl groups, 1 cinnamate ester |

| Caudatin | Pregn-5-ene | C-12 acetyl/cinnamate, C-20 carbonyl | Lacks C-8 hydroxyl |

| Gagamine | Pregn-5-ene | C-12 hydroxyl, C-20 hydroxyl | No ester groups |

| Metaplexigenin | Pregn-5-ene | C-12 acetyl, C-20 carbonyl | Similar to caudatin but with C-8 hydroxyl |

| 20-Cinnamoylsarcostin | Pregn-5-ene | C-12 cinnamate, C-20 cinnamate | Dual cinnamate esters |

Key Observations :

- C-20 Position : this compound and gagamine feature a hydroxyl group at C-20, while caudatin and metaplexigenin have a carbonyl group at this position .

- Esterification : this compound is distinguished by a cinnamate ester at C-12, whereas 20-cinnamoylsarcostin has additional esterification at C-20 .

- Oxidation State : Metaplexigenin shares the C-8 hydroxyl with this compound but lacks the C-14 hydroxyl present in the latter .

Pharmacological Activity Comparison

Key Findings :

- Potency : Caudatin exhibits higher cytotoxicity than this compound, likely due to its C-20 carbonyl group enhancing membrane permeability .

- Ester Role : The C-12 cinnamate in this compound contributes to its moderate anti-inflammatory effects, as seen in Cynanchum extracts .

- Structural-Activity Relationship : The absence of ester groups in gagamine correlates with its low bioactivity .

Key Insights :

- Genus Specificity : this compound is abundant in Cynanchum species, while gagamine is more common in Marsdenia and Adelostemma .

- Biosynthesis: this compound and caudatin derive from cholesterol via pregnenolone intermediates, but this compound undergoes additional hydroxylation and esterification steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。